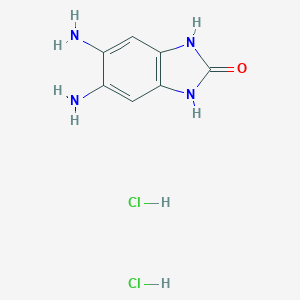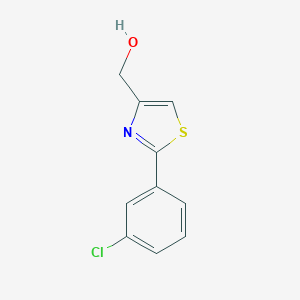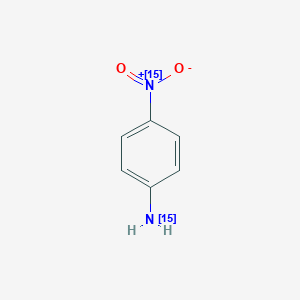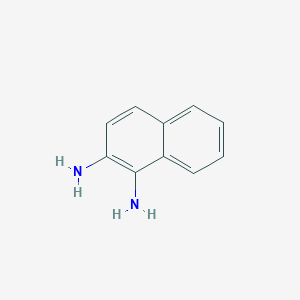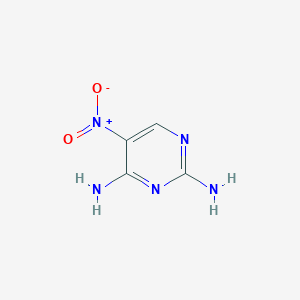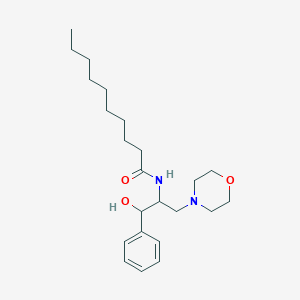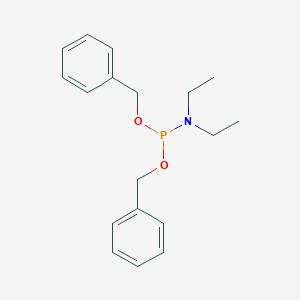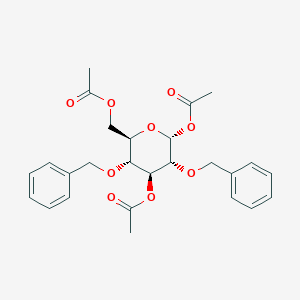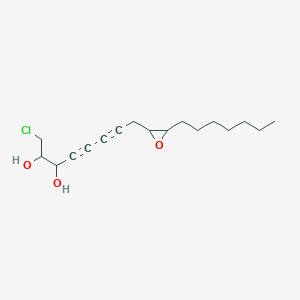
Chloropanaxydiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol is an organic compound with the molecular formula C17H25ClO3. This compound is characterized by its unique structure, which includes a chloro group, an oxirane ring, and a diyne moiety.
Aplicaciones Científicas De Investigación
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups
Métodos De Preparación
The synthesis of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol involves multiple steps. One common synthetic route includes the following steps:
Formation of the Diyne Moiety: The diyne structure can be synthesized through a coupling reaction, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction, typically using a peracid like m-chloroperbenzoic acid (m-CPBA).
Chlorination: The final step involves the chlorination of the compound, which can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide (OH-) or amines (NH2-) replace the chlorine atom
Mecanismo De Acción
The mechanism of action of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or DNA. The diyne moiety can participate in cycloaddition reactions, leading to the formation of new chemical entities. These interactions can modulate biological pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol can be compared with similar compounds, such as:
1-Chloro-9,10-epoxy-4,6-heptadecadiyne-2,3-diol: This compound has a similar structure but with a longer carbon chain.
1-Chloro-8-(3-pentyloxiran-2-yl)octa-4,6-diyne-2,3-diol: This compound has a shorter carbon chain compared to the heptyl derivative.
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol: This compound is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties
Propiedades
Número CAS |
114687-51-3 |
|---|---|
Fórmula molecular |
C17H25ClO3 |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
1-chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol |
InChI |
InChI=1S/C17H25ClO3/c1-2-3-4-5-8-11-16-17(21-16)12-9-6-7-10-14(19)15(20)13-18/h14-17,19-20H,2-5,8,11-13H2,1H3 |
Clave InChI |
BPRJTLAULHNDLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |
SMILES canónico |
CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |
| 114687-51-3 | |
Sinónimos |
1-chloro-9,10-epoxy-4,6-heptadecadiyne-2,3-diol CEHD |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


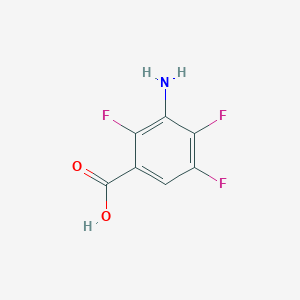
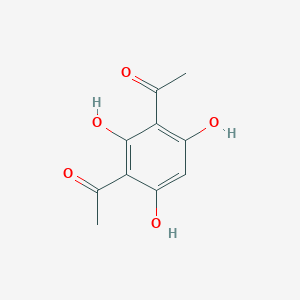
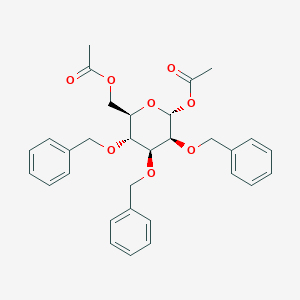
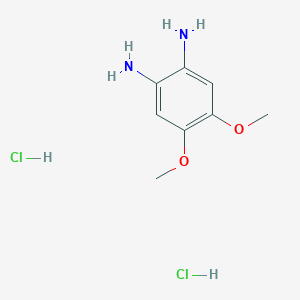
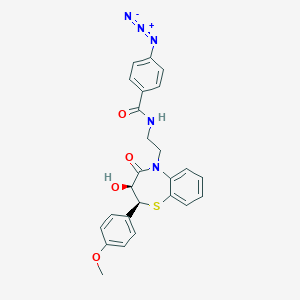
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
